molecular formula C13H8Br2N2O4S2 B14272947 1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) CAS No. 136280-53-0

1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)

Cat. No.: B14272947
CAS No.: 136280-53-0
M. Wt: 480.2 g/mol
InChI Key: JWCUOEQTPMTRIL-UHFFFAOYSA-N
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Description

1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) is a chemical compound characterized by its unique structure, which includes two bromobenzene rings connected by a diazomethylene disulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) typically involves the reaction of 4-bromobenzenesulfonyl chloride with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Bromobenzenesulfonyl chloride} + \text{Diazomethane} \rightarrow \text{1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)} ]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acid derivatives.

Scientific Research Applications

1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Biological Studies: It is used in the study of biological systems and interactions, particularly in the development of new pharmaceuticals.

    Industrial Applications: The compound is utilized in various industrial processes, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) involves its interaction with specific molecular targets. The diazomethylene disulfonyl bridge plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The bromobenzene rings provide sites for further functionalization, making the compound versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)
  • 1,1’-[(Diazomethylene)disulfonyl]bis(2,4-difluorobenzene)
  • 1,1’-[(Diazomethylene)disulfonyl]bis(4-chlorobenzene)

Uniqueness

1,1’-[(Diazomethylene)disulfonyl]bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart specific reactivity and properties to the compound. Compared to its analogs with different substituents, this compound exhibits distinct behavior in chemical reactions and applications, making it valuable for targeted research and industrial uses.

Properties

CAS No.

136280-53-0

Molecular Formula

C13H8Br2N2O4S2

Molecular Weight

480.2 g/mol

IUPAC Name

1-bromo-4-[(4-bromophenyl)sulfonyl-diazomethyl]sulfonylbenzene

InChI

InChI=1S/C13H8Br2N2O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(17-16)23(20,21)12-7-3-10(15)4-8-12/h1-8H

InChI Key

JWCUOEQTPMTRIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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